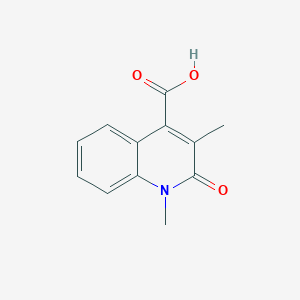![molecular formula C9H15ClFNO4S B2376394 Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate CAS No. 1803604-30-9](/img/structure/B2376394.png)
Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate is a chemical compound with the CAS Number: 1803604-30-9 . It has a molecular weight of 287.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15ClFNO4S/c1-8(2,3)16-7(13)12-4-9(11,5-12)6-17(10,14)15/h4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.74 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the sources I found .Applications De Recherche Scientifique
Stereoselective Synthesis
Tert-butyl derivatives have been utilized in highly stereoselective synthesis processes. For instance, a study on methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate demonstrated its application in producing formyl products essential for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
Synthesis of Piperazine Derivatives
Tert-butyl compounds are also used in the synthesis of complex chemical structures, such as piperazine derivatives. A specific study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and explored its characteristics through various spectroscopic methods (Sanjeevarayappa et al., 2015).
Antibacterial Applications
Some tert-butyl derivatives have been examined for their antibacterial properties. For instance, fluoro- and chloro-substituted tert-butyl compounds were evaluated for their in vitro and in vivo antibacterial activities, with some showing promising results (Bouzard et al., 1992).
Building Blocks in Medicinal Chemistry
Tert-butyl derivatives like 3-fluoroazetidine-3-carboxylic acid are used as building blocks in medicinal chemistry due to their potential in creating fluorinated beta-amino acids (Van Hende et al., 2009).
Synthesis of Heterocyclic Compounds
Tert-butyl esters are important in synthesizing heterocyclic compounds, such as azetidinones, with specific studies focusing on the synthesis and structural modification of these compounds (Vorona et al., 2007).
Synthesis of Pipecolic Acid Derivatives
These compounds are also used in synthesizing pipecolic acid derivatives, where the vinylfluoro group acts as an acetonyl cation equivalent in certain chemical reactions (Purkayastha et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-3-fluoroazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO4S/c1-8(2,3)16-7(13)12-4-9(11,5-12)6-17(10,14)15/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVVFNVHERMBNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803604-30-9 |
Source


|
| Record name | tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane](/img/structure/B2376317.png)
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)

![N-Cyclopropyl-1-methyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxamide](/img/structure/B2376320.png)
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)
![3-[2-[3-[6-(Dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2376330.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)